Ethyl 3-{[(2-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]amino}benzoate
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Overview
Description
ETHYL 3-(2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)BENZOATE is a complex organic compound that belongs to the class of dihydropyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzoate ester linked to a dihydropyrimidine ring, which is further substituted with a sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-(2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)BENZOATE typically involves multi-step organic reactions. One common method includes the condensation of ethyl benzoate with a suitable dihydropyrimidine precursor under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization or chromatography are essential to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-(2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the sulfonamide group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new sulfonamide derivatives.
Scientific Research Applications
ETHYL 3-(2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)BENZOATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 3-(2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)BENZOATE involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. The dihydropyrimidine ring can interact with nucleic acids or proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Oxo-1,6-dihydropyrimidine-5-carboxylic acids: These compounds share the dihydropyrimidine core structure and exhibit similar biological activities.
Sulfonamide derivatives: Compounds with sulfonamide groups are known for their enzyme inhibitory properties.
Uniqueness
ETHYL 3-(2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the dihydropyrimidine ring and the sulfonamide group allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H13N3O6S |
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Molecular Weight |
339.33 g/mol |
IUPAC Name |
ethyl 3-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]benzoate |
InChI |
InChI=1S/C13H13N3O6S/c1-2-22-12(18)8-4-3-5-9(6-8)16-23(20,21)10-7-14-13(19)15-11(10)17/h3-7,16H,2H2,1H3,(H2,14,15,17,19) |
InChI Key |
QQRPWFXWYAUIIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CNC(=O)NC2=O |
Origin of Product |
United States |
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